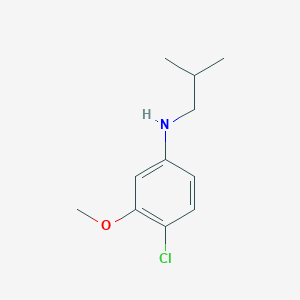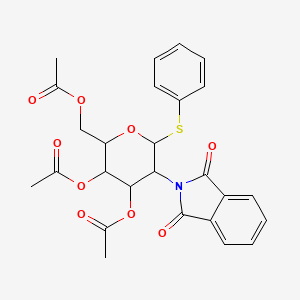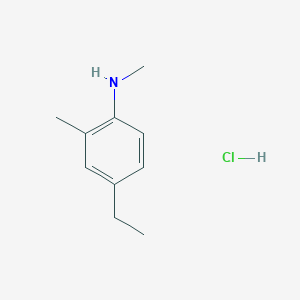
4-Chloro-N-isobutyl-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-イソブチル-3-メトキシアニリンは、アニリン類に属する有機化合物です。この化合物は、ベンゼン環の4位にクロロ基、窒素原子にイソブチル基、3位にメトキシ基が存在することで特徴付けられます。
2. 製法
合成経路と反応条件
4-クロロ-N-イソブチル-3-メトキシアニリンの合成は、いくつかの方法によって達成することができます。一般的な方法の1つは、4-クロロ-3-メトキシアニリンとイソブチルアミンの求核置換反応です。この反応は通常、エタノールやメタノールなどの溶媒中で、完全な転換を確実にするために還流条件下で行われます。
工業生産方法
工業的な環境では、4-クロロ-N-イソブチル-3-メトキシアニリンの生産には、大規模なバッチプロセスまたは連続プロセスが採用される場合があります。触媒の使用や反応条件の最適化により、最終生成物の収率と純度を向上させることができます。さらに、再結晶化や蒸留などの精製工程により、目的の化合物を高純度で得ることができます。
3. 化学反応解析
反応の種類
4-クロロ-N-イソブチル-3-メトキシアニリンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化誘導体を形成するために酸化することができます。
還元: 還元反応により、ニトロ基(存在する場合)をアミン基に変換することができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や触媒の存在下での水素ガス (H2) などの還元剤を使用できます。
置換: 求核置換反応では、しばしば水酸化ナトリウム (NaOH) や炭酸カリウム (K2CO3) などの塩基が必要になります。
主な生成物
これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はキノンを生じさせる可能性がありますが、還元はアミンを生じさせる可能性があります。置換反応は、導入された求核剤に応じて、さまざまな誘導体をもたらす可能性があります。
4. 科学研究への応用
4-クロロ-N-イソブチル-3-メトキシアニリンは、いくつかの科学研究に用いられています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素阻害や受容体結合に関する研究で使用できます。
工業: 染料、顔料、その他の特殊化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-isobutyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-methoxyaniline with isobutylamine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-N-isobutyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced.
科学的研究の応用
4-Chloro-N-isobutyl-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
4-クロロ-N-イソブチル-3-メトキシアニリンの作用機序には、特定の分子標的との相互作用が関与しています。ベンゼン環上のクロロ基とメトキシ基は、化合物の酵素や受容体への結合親和性に影響を与える可能性があります。窒素原子に結合したイソブチル基は、化合物の全体的な立体配座と反応性に影響を与える可能性もあります。これらの相互作用は、さまざまな生物学的経路を調節し、化合物の観察された効果につながります。
6. 類似の化合物との比較
類似の化合物
3-クロロ-4-メトキシアニリン: 構造は似ていますが、イソブチル基がありません。
4-クロロ-3-メトキシアニリン: 構造は似ていますが、イソブチル基がありません。
3-メトキシアニリン: クロロ基とイソブチル基のどちらもありません。
独自性
4-クロロ-N-イソブチル-3-メトキシアニリンは、窒素原子に結合したイソブチル基の存在によりユニークであり、その化学的および生物学的特性に大きく影響を与える可能性があります。この構造的特徴は、他の類似の化合物とは異なり、異なる反応性と用途につながります。
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the isobutyl group.
4-Chloro-3-methoxyaniline: Similar structure but lacks the isobutyl group.
3-Methoxyaniline: Lacks both the chloro and isobutyl groups.
Uniqueness
4-Chloro-N-isobutyl-3-methoxyaniline is unique due to the presence of the isobutyl group attached to the nitrogen atom, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other similar compounds and can lead to different reactivity and applications.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
4-chloro-3-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 |
InChIキー |
CWKKWZYEBDNESR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC(=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methylamine](/img/structure/B12074222.png)

![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)
